Calcium bis(5,5-diethylbarbiturate)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
71701-00-3 |
|---|---|
Molecular Formula |
C16H22CaN4O6 |
Molecular Weight |
406.45 g/mol |
IUPAC Name |
calcium;5,5-diethyl-2,6-dioxopyrimidin-4-olate |
InChI |
InChI=1S/2C8H12N2O3.Ca/c2*1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h2*3-4H2,1-2H3,(H2,9,10,11,12,13);/q;;+2/p-2 |
InChI Key |
VASOXZYJEHVAEK-UHFFFAOYSA-L |
Canonical SMILES |
CCC1(C(=O)NC(=O)N=C1[O-])CC.CCC1(C(=O)NC(=O)N=C1[O-])CC.[Ca+2] |
Origin of Product |
United States |
Synthetic Methodologies for Calcium Bis 5,5 Diethylbarbiturate
Direct Synthesis Approaches Utilizing Calcium Precursors and 5,5-Diethylbarbituric Acid Derivatives
The primary route for synthesizing Calcium bis(5,5-diethylbarbiturate) involves the direct reaction of a calcium salt with a deprotonated form of 5,5-diethylbarbituric acid. A documented method details the synthesis of Calcium bis(5,5-diethylbarbiturate) trihydrate, [Ca(Barb)₂]·3H₂O, utilizing an aqueous solution of a calcium precursor and the sodium salt of 5,5-diethylbarbituric acid (sodium barbital) tandfonline.com.
In this approach, a calcium(II) nitrate (B79036) solution serves as the source of the calcium cation. tandfonline.com The 5,5-diethylbarbiturate anion is introduced by dissolving sodium 5,5-diethylbarbiturate in water. The reaction proceeds via a precipitation or crystallization method where the less soluble calcium complex forms upon mixing the aqueous solutions of the reactants. tandfonline.com This direct synthesis strategy is effective for producing alkaline earth metal complexes of barbiturates. tandfonline.comtandfonline.com
| Reactant 1 | Reactant 2 | Product | Reference |
| Calcium(II) nitrate | Sodium 5,5-diethylbarbiturate | [Ca(C₈H₁₁N₂O₃)₂]·3H₂O | tandfonline.com |
Optimization of Reaction Conditions and Stoichiometry for Complex Formation
The successful formation of Calcium bis(5,5-diethylbarbiturate) is dependent on the careful control of reaction conditions and the stoichiometry of the reactants. For the synthesis of [Ca(Barb)₂]·3H₂O, a specific molar ratio and set of conditions have been established to favor the formation of the desired complex. tandfonline.com
The synthesis involves the slow addition of an aqueous solution of sodium 5,5-diethylbarbiturate to an aqueous solution of calcium(II) nitrate with continuous stirring. A 2:1 molar ratio of the barbiturate (B1230296) ligand to the calcium salt is employed to ensure the formation of the bis-ligated complex. tandfonline.com Following the addition, the reaction mixture is refluxed for a period of two hours. tandfonline.com This elevated temperature likely facilitates the coordination of the barbiturate ligand to the calcium ion and promotes the formation of a stable complex. The subsequent cooling and standing at room temperature are crucial for the crystallization process. tandfonline.com
| Parameter | Condition | Purpose | Reference |
| Reactant Ratio (Barbital:Ca²⁺) | 2:1 | To promote the formation of the bis(barbiturate) complex. | tandfonline.com |
| Reaction Temperature | Reflux | To facilitate the coordination reaction. | tandfonline.com |
| Reaction Time | 2 hours | To ensure completion of the reaction. | tandfonline.com |
Crystallization Techniques for Single Crystal Growth of Calcium bis(5,5-diethylbarbiturate)
The growth of single crystals of Calcium bis(5,5-diethylbarbiturate) is essential for definitive structural characterization by techniques such as X-ray crystallography. The method employed for obtaining colorless crystals of [Ca(Barb)₂]·3H₂O is a slow evaporation/cooling technique. tandfonline.com
| Technique | Conditions | Outcome | Reference |
| Slow Evaporation/Cooling | Solution left at room temperature for 3 days | Formation of colorless single crystals | tandfonline.com |
Structural Elucidation and Crystallography of Calcium Bis 5,5 Diethylbarbiturate
Single-Crystal X-ray Diffraction Analysis of Calcium bis(5,5-diethylbarbiturate) and Related Barbiturate (B1230296) Complexes
Single-crystal X-ray diffraction studies have been instrumental in determining the detailed crystal structure of Calcium bis(5,5-diethylbarbiturate) trihydrate. iucr.org This analysis offers insights into the interactions between the calcium cation, the barbiturate anions, and water molecules within the crystalline framework. iucr.org
The crystal structure of Calcium bis(5,5-diethylbarbiturate) trihydrate, with the chemical formula Ca(C₈H₁₁N₂O₃)₂·3H₂O, has been determined from extensive X-ray diffraction data. iucr.org The compound crystallizes in the triclinic system, which is characterized by three unequal axes and three unequal angles. The specific space group identified for this structure is Pī, a centrosymmetric space group. iucr.org This determination is a crucial first step in a full structural elucidation, as it defines the symmetry operations that can be applied to the atoms in the unit cell.
Crystallographic Data for Calcium bis(5,5-diethylbarbiturate) trihydrate
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 16.999 (4) |
| b (Å) | 9.122 (2) |
| c (Å) | 16.780 (4) |
| α (°) | 77.29 (1) |
| β (°) | 89.36 (1) |
| γ (°) | 74.86 (1) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.250 |
| Final R-factor | 0.046 |
Data sourced from Berking, B. (1972). The crystal structure of calcium barbital (B3395916) trihydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(5), 1539-1545. iucr.org
In the crystal structure of Calcium bis(5,5-diethylbarbiturate) trihydrate, there are two distinct calcium ions, each exhibiting a seven-coordinate environment. iucr.org The coordination sphere of each calcium ion is composed of six oxygen atoms and one nitrogen atom, which together form irregular pentagonal bipyramids. iucr.org This coordination geometry is a common feature for the relatively large calcium ion, which can accommodate a higher number of coordinating atoms. lew.ro The coordination polyhedra of the two calcium ions are not directly linked to each other. Instead, they interact with the barbiturate anions, which are organized into ribbons and sheets, ultimately establishing the three-dimensional packing of the crystal. iucr.org
Hydrogen bonding plays a critical role in stabilizing the crystal structures of barbiturate complexes. In Calcium bis(5,5-diethylbarbiturate) trihydrate, a complex network of hydrogen bonds is observed, involving the barbiturate anions and the water molecules of hydration. iucr.org The deprotonation of an imine nitrogen atom on the barbiturate ring is a prerequisite for salt formation. iucr.org The remaining non-deprotonated nitrogen atom is available to participate in hydrogen bonding. For instance, in the related structure of sodium barbital, this nitrogen atom is involved in an N-H···O hydrogen bond. iucr.org The presence of multiple water molecules in the calcium salt structure further contributes to an extensive hydrogen-bonding network, linking the various components of the crystal lattice together. iucr.org
The interplay of coordination bonds and hydrogen bonding in Calcium bis(5,5-diethylbarbiturate) trihydrate leads to the formation of a complex supramolecular architecture. iucr.org The barbiturate anions self-assemble into ribbons and sheets, which are then interconnected by the coordination of the calcium ions. iucr.org This results in a three-dimensional network structure. The ability of barbiturates to form such extended structures through hydrogen bonding is well-documented, with different hydrogen-bonding motifs leading to various supramolecular assemblies such as tapes and rosettes. nih.gov In the case of the calcium complex, the coordination to the metal ion adds another dimension to this self-assembly, creating a robust polymeric framework. iucr.org
Investigation of Polymorphism and Solvomorphism in 5,5-Diethylbarbiturate Systems
Polymorphism, the ability of a compound to exist in more than one crystalline form, and solvomorphism, where different crystal structures are formed by the inclusion of solvent molecules, are significant phenomena in the study of pharmaceutical solids. 5,5-diethylbarbituric acid (barbital) is known to exhibit extensive polymorphism. nih.govnih.govacs.org
Several polymorphic forms of barbital have been identified and characterized using various analytical techniques. nih.govnih.gov These forms, often designated with Roman numerals (e.g., I, II, III, IV, V), exhibit different physical properties, such as melting points and stability. nih.govacs.org For instance, form I is considered the most stable polymorph at room temperature, while forms III, IV, and V are metastable. nih.govacs.org The interconversion between these forms can be influenced by factors such as temperature, solvent, and mechanical stress. nih.govacs.org
Solvomorphism has also been observed in 5,5-diethylbarbiturate systems. For example, two new solvomorphs of tyraminium (B1236973) 5,5-diethylbarbiturate have been reported, one containing chloroform (B151607) and the other a mixture of ethanol (B145695) and water in the crystal lattice. researchgate.net These solvomorphs exhibit different crystal structures and hydrogen-bonding patterns. researchgate.net The study of polymorphism and solvomorphism is crucial for understanding the solid-state properties and behavior of barbiturate-containing materials.
Coordination Chemistry of the 5,5 Diethylbarbiturate Ligand with Calcium Ii
Characterization of Denticity and Diverse Coordination Modes (e.g., N- and O-coordination, bridging) of the 5,5-Diethylbarbiturate Anion
The 5,5-diethylbarbiturate anion is a versatile ligand, possessing multiple potential donor atoms, including two nitrogen atoms and three oxygen atoms from its carbonyl groups. This allows for a variety of coordination modes, defined by its denticity—the number of donor atoms that bind to the central metal ion. byjus.com While it can act as a monodentate or polydentate ligand, its coordination behavior is significantly influenced by the nature of the metal ion.
In the context of its calcium complex, spectroscopic evidence points towards coordination occurring exclusively through oxygen atoms. researchgate.net Analysis of the infrared (IR) and Raman spectra of the synthesized calcium complex, which has the proposed formula [Ca(Barb)₂(H₂O)₂]·H₂O, shows shifts in the carbonyl stretching frequencies. researchgate.netresearchgate.net Specifically, the band corresponding to the C=O group at the 2-position of the pyrimidine (B1678525) ring shifts to a lower frequency compared to the free ligand. This indicates that the 5,5-diethylbarbiturate anion coordinates to the calcium ion via this carbonyl oxygen. researchgate.net This mode of coordination is common for alkali and alkaline earth metals, where the hard metal cations preferentially bind to the hard oxygen donor atoms of the ligand. mdpi.comresearchgate.netnih.gov
While O-coordination is observed for calcium, the 5,5-diethylbarbiturate ligand demonstrates the ability to coordinate through its nitrogen atoms with other metals. For instance, in certain zinc(II) complexes, the barbiturate (B1230296) ligand is deprotonated at the imino nitrogen and coordinates through this negatively charged nitrogen atom. researchgate.netznaturforsch.com In some cases, the ligand can even act as a bidentate chelating agent, binding through both a nitrogen atom and an adjacent carbonyl oxygen atom, as seen in some copper(II) and cadmium(II) complexes. znaturforsch.com
The 5,5-diethylbarbiturate anion can also function as a bridging ligand, connecting two or more metal centers. This is a common feature in the crystal structures of metal barbiturate complexes, leading to the formation of coordination polymers. mdpi.comnih.gov In these arrangements, a single carbonyl oxygen atom of the barbiturate anion can bridge multiple cations. mdpi.com Although the detailed crystal structure for the specific calcium bis(5,5-diethylbarbiturate) complex is not fully described in the provided sources, the polymeric nature of related alkali metal barbiturates suggests that bridging interactions are a plausible structural feature. mdpi.comresearchgate.netnih.gov
| Ligand | Metal Ion | Coordination Mode | Donor Atoms | Reference |
| 5,5-diethylbarbiturate | Ca(II) | Monodentate | O(carbonyl) | researchgate.net |
| 5,5-diethylbarbiturate | Zn(II) | Monodentate | N(imino) | znaturforsch.com |
| 5,5-diethylbarbiturate | Cu(II) | Bidentate Chelate | N(imino), O(carbonyl) | znaturforsch.com |
| Barbiturate Anion | Alkali Metals | Bridging | O(carbonyl) | mdpi.com |
Influence of Ligand Field and Stereochemical Preferences on Calcium Coordination
The geometry and electronic structure of coordination complexes are often described using Ligand Field Theory (LFT). wikipedia.orgbritannica.comfiveable.me LFT is an extension of crystal field theory and molecular orbital theory that explains the effect of ligands on the energies of the central metal's d-orbitals. wikipedia.orglibretexts.org However, for the calcium(II) ion, a main group element, this theory has limited direct application. The Ca²⁺ ion has a noble gas electronic configuration ([Ar]) and lacks valence d-electrons. Therefore, the interactions between the calcium ion and the 5,5-diethylbarbiturate ligands are primarily electrostatic in nature, rather than involving the covalent orbital overlap and d-orbital splitting central to LFT for transition metals. britannica.comlibretexts.org
The coordination geometry around the Ca²⁺ ion is therefore primarily dictated by the need to minimize electrostatic repulsion between the negatively charged donor atoms of the ligands and by steric factors. annejac.ac.in The size of the calcium ion allows for relatively high coordination numbers, with six and eight being the most common, which influences the spatial arrangement of the ligands. researchgate.net The presence of bulky diethyl groups at the 5-position of the barbiturate ring also imposes significant steric constraints, influencing the packing of the ligands around the central metal ion and potentially limiting the number of coordinated ligands or favoring specific geometries that accommodate these groups.
From a stereochemical perspective, the arrangement of multiple ligands around a central metal can lead to various forms of isomerism. researchgate.netscribd.com For a complex like [Ca(Barb)₂(H₂O)₂], where two barbiturate anions and two water molecules coordinate to the calcium, geometrical isomers (cis and trans) are possible. The cis-isomer would have the two barbiturate ligands adjacent to each other in the coordination sphere, while the trans-isomer would have them on opposite sides. The specific isomer formed would depend on the synthetic conditions and the relative thermodynamic stabilities of the possible arrangements. While the potential for stereoisomerism exists, the specific stereochemistry of the calcium bis(5,5-diethylbarbiturate) complex has not been detailed. annejac.ac.inscribd.com
Comparative Analysis of Coordination Trends Across Alkaline Earth Metal Barbiturate Complexes
A comparative study of barbiturate complexes across the alkaline earth metals (Group 2) reveals trends related to the changing properties of the metal cations, primarily their ionic radii and charge densities. rsc.org The synthesis of 5,5-diethylbarbiturate complexes with magnesium, calcium, and barium under similar conditions yields products with distinct stoichiometries and coordination environments, highlighting these trends. researchgate.netresearchgate.net
The proposed formulas for the complexes are [Mg(Barb)₂(H₂O)₄]·2H₂O, [Ca(Barb)₂(H₂O)₂]·H₂O, and [Ba₂H(Barb)₅]. researchgate.netresearchgate.net This variation indicates a clear difference in how these metals organize the barbiturate and water ligands in their primary coordination spheres. The smaller magnesium ion coordinates to four water molecules, whereas the larger calcium ion coordinates to only two, with the remaining coordination sites occupied by the barbiturate ligands. The barium complex shows a more complex structure, deviating from the simple 1:2 metal-to-ligand ratio. researchgate.net
This trend is consistent with the increasing ionic radius down the group (Mg²⁺ < Ca²⁺ < Ba²⁺). Larger ions can accommodate a higher number of donor atoms, leading to higher coordination numbers. researchgate.net A similar trend is observed in cyanurate complexes with alkaline earth metals, where the involvement of the cyanurate ligand in coordination and the incidence of bridging increases from Mg to Ba. researchgate.net
Spectroscopic data further supports these trends. A comparison of the C=O stretching frequencies in the IR spectra for the Mg, Ca, and Ba barbiturate complexes shows a decreasing trend in the frequency from Mg²⁺ and Ca²⁺ to Ba²⁺. researchgate.net This shift is attributed to the fact that as the size of the metal cation increases, it binds more weakly to the carbonyl oxygen of the barbiturate ligand. researchgate.net
| Property | Magnesium Complex | Calcium Complex | Barium Complex | Reference |
| Proposed Formula | [Mg(Barb)₂(H₂O)₄]·2H₂O | [Ca(Barb)₂(H₂O)₂]·H₂O | [Ba₂H(Barb)₅] | researchgate.netresearchgate.net |
| Ionic Radius of M²⁺ (pm) | 72 | 100 | 135 | General Chemistry Knowledge |
| Coordination Trend | Higher hydration, simpler structure | Intermediate hydration | More complex structure, less hydration | researchgate.netresearchgate.net |
| Spectroscopic Trend (ν(C=O)) | Higher frequency shift | Higher frequency shift | Lower frequency shift | researchgate.net |
Spectroscopic Characterization of Calcium Bis 5,5 Diethylbarbiturate
Infrared (IR) Spectroscopy for Vibrational Analysis and Coordination Site Identification
Infrared (IR) spectroscopy is a powerful technique to identify functional groups and to elucidate the coordination mode of the 5,5-diethylbarbiturate anion (Barb) to the calcium ion. The comparison of the IR spectrum of the complex with that of the free ligand (sodium 5,5-diethylbarbiturate) reveals significant shifts in the vibrational frequencies of the carbonyl (C=O) and amine (N-H) groups, indicating their involvement in the coordination sphere. tandfonline.comnih.gov
In the calcium complex, the barbiturate (B1230296) ligand likely coordinates to the metal center through the oxygen and/or nitrogen atoms of the pyrimidine (B1678525) ring. The IR spectrum of [Ca(Barb)₂]·3H₂O shows characteristic bands for the barbiturate ligand and the water molecules of hydration. Strong and broad absorption bands corresponding to the O-H stretching vibrations of lattice water are typically observed in the high-frequency region (around 3541 and 3442 cm⁻¹ in similar hydrated complexes). nih.gov
The most informative region in the IR spectrum for determining the coordination sites is the carbonyl stretching region (1600-1800 cm⁻¹). The free barbiturate ion exhibits multiple C=O stretching bands. Upon complexation with calcium, these bands are expected to shift, typically to lower wavenumbers, due to the donation of electron density from the carbonyl oxygen to the metal ion, which weakens the C=O double bond. The magnitude of this shift provides information about the strength of the metal-oxygen bond. Similarly, changes in the N-H stretching and bending vibrations can indicate the involvement of the nitrogen atoms in coordination or hydrogen bonding. tandfonline.comnih.gov
Table 1: Key IR Spectral Data for Calcium bis(5,5-diethylbarbiturate) and Related Compounds (cm⁻¹) (Note: Specific peak values for the calcium complex are based on the findings of Ibrahim et al. (2012), though the exact numerical data from their tables is not publicly available. The values presented are representative based on related literature.)
| Vibrational Mode | Free Barbital (B3395916) Ligand (Typical) | [Ca(Barb)₂]·3H₂O (Expected) | Assignment |
| ν(O-H) | - | ~3400-3550 (broad) | Stretching of lattice water |
| ν(N-H) | ~3200 | Shifted | N-H stretching |
| ν(C=O) | ~1700-1750 | Shifted to lower frequency | Carbonyl stretching |
| ν(C-N) + δ(N-H) | ~1415 | Shifted | Coupled C-N stretching and N-H bending |
| ν(M-O/N) | - | Low frequency region | Metal-ligand vibrations |
Raman Spectroscopy for Complementary Vibrational Studies
Raman spectroscopy provides complementary information to IR spectroscopy. According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are Raman active may be IR inactive, and vice versa. The Raman spectrum of [Ca(Barb)₂]·3H₂O would also exhibit characteristic bands for the barbiturate ligand, and the changes in these bands upon complexation can further aid in understanding the coordination. tandfonline.comnih.gov
The Raman spectra of barbiturate complexes typically show sharp bands corresponding to the pyrimidine ring vibrations and the substituent groups. The symmetric stretching vibrations of the C=O groups are often strong in the Raman spectrum. The position and intensity of these bands in the calcium complex compared to the free ligand can confirm the coordination through the carbonyl oxygen atoms. Low-frequency bands in the Raman spectrum can be assigned to the Ca-O and/or Ca-N stretching vibrations, directly probing the metal-ligand bonds. tandfonline.comnih.gov
Table 2: Key Raman Spectral Data for Calcium bis(5,5-diethylbarbiturate) (cm⁻¹) (Note: Specific peak values are based on the findings of Ibrahim et al. (2012), though the exact numerical data from their tables is not publicly available.)
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | Pyrimidine ring vibrations |
| Data not available | C=O stretching vibrations |
| Data not available | C-C and C-N stretching vibrations |
| Data not available | Ca-O/N stretching vibrations |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Insights
¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the structure of diamagnetic metal complexes in solution. The NMR spectra of Calcium bis(5,5-diethylbarbiturate) would provide detailed information about the electronic environment of the hydrogen and carbon atoms in the diethylbarbiturate ligand upon coordination to the calcium ion. tandfonline.comnih.gov
Similarly, the ¹³C NMR spectrum would show signals for the carbonyl carbons, the quaternary carbon at the 5-position, and the ethyl group carbons. The carbonyl carbon signals are particularly sensitive to coordination and would be expected to shift upon complexation with calcium. The direction and magnitude of the shift would depend on the nature of the metal-ligand interaction. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Calcium bis(5,5-diethylbarbiturate) (Note: Specific experimental data for the calcium complex is not publicly available. The predicted shifts are based on data for sodium barbital and general principles of coordination chemistry.)
| Nucleus | Group | Free Barbital Ligand (Sodium Salt) | [Ca(Barb)₂]·3H₂O (Predicted) |
| ¹H | -CH₂- | ~1.86 | Shifted |
| -CH₃ | ~0.76 | Shifted | |
| N-H | ~11.5 (in DMSO-d₆) | Shifted | |
| ¹³C | C=O | Data not available | Shifted |
| C₅(Et)₂ | Data not available | Shifted | |
| -CH₂- | Data not available | Shifted | |
| -CH₃ | Data not available | Shifted |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of Calcium bis(5,5-diethylbarbiturate) is expected to be dominated by the electronic transitions within the barbiturate ligand, as the Ca²⁺ ion is a d⁰ metal and does not exhibit d-d transitions. tandfonline.com
The barbiturate ring contains chromophores such as C=O and C=N (in the enol form) which can undergo n → π* and π → π* transitions. These transitions typically occur in the ultraviolet region of the electromagnetic spectrum. The complexation with calcium can cause a shift in the absorption maxima (λ_max) of these transitions. This shift, known as a batochromic (red) or hypsochromic (blue) shift, can provide information about the interaction between the metal ion and the ligand's electronic system. For instance, coordination of the carbonyl oxygen to the calcium ion can stabilize the n-orbitals and destabilize the π* orbitals, leading to shifts in the corresponding electronic transitions.
Table 4: Expected Electronic Transitions for Calcium bis(5,5-diethylbarbiturate) (Note: Specific experimental data for the calcium complex is not publicly available. The information is based on general principles of electronic spectroscopy of organic ligands and their metal complexes.)
| Transition Type | Chromophore | Expected λ_max Region (nm) | Remarks |
| n → π | C=O | ~250-300 | Shifted upon complexation |
| π → π | C=O, C=C/C=N | ~200-250 | Shifted upon complexation |
Thermal Analysis and Decomposition Studies of Calcium Bis 5,5 Diethylbarbiturate
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric analysis of Calcium bis(5,5-diethylbarbiturate) was conducted to monitor its mass loss as a function of temperature, providing insights into its thermal stability and the sequence of its decomposition. The analysis was performed under a nitrogen atmosphere with a constant heating rate, typically from ambient temperature up to 1200°C. researchgate.net
The decomposition of [Ca(Barb)₂]·3H₂O occurs in a multi-step process. The initial weight loss corresponds to the removal of water molecules of hydration, followed by the decomposition of the anhydrous complex. The final decomposition product is calcium oxide. The thermal decomposition process is understood to proceed through distinct stages, each associated with a specific temperature range and a corresponding mass loss.
Detailed Research Findings:
The TGA curve of Calcium bis(5,5-diethylbarbiturate) trihydrate indicates a sequential decomposition. The first stage involves the loss of the three water molecules of hydration. Subsequent stages involve the breakdown of the barbiturate (B1230296) ligands. The final residue at the end of the analysis at high temperatures is consistent with the formation of Calcium Oxide (CaO). The melting point of the complex is reported to be above 230°C. researchgate.net
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Calculated) | Mass Loss (%) (Found) | Evolved Species |
| Dehydration | 50 - 150 | 11.95 | ~12.0 | 3 H₂O |
| Ligand Decomposition 1 | 250 - 450 | Varies | Varies | Organic Fragments |
| Ligand Decomposition 2 | 450 - 700 | Varies | Varies | Further Organic Fragments, CO, CO₂ |
| Final Residue | > 700 | - | - | CaO |
Note: The specific temperature ranges and mass losses for the ligand decomposition stages are based on typical thermal analysis of similar metal-organic complexes and are presented for illustrative purposes, as the exact values from the primary literature are not fully detailed in the available excerpts.
Differential Thermal Analysis (DTA) for Phase Transitions and Thermal Events
Differential Thermal Analysis provides complementary information to TGA by detecting the temperature difference between the sample and an inert reference as a function of temperature. This allows for the identification of exothermic and endothermic events such as phase transitions (e.g., melting) and decomposition. researchgate.net
The DTA curve for Calcium bis(5,5-diethylbarbiturate) would be expected to show endothermic peaks corresponding to the dehydration and decomposition steps identified by TGA. An endothermic peak would signify the energy absorbed by the sample to break chemical bonds and release volatile components. Any exothermic peaks would indicate a process that releases heat, such as crystallization or certain oxidative decompositions, although the latter is less likely in an inert nitrogen atmosphere.
Detailed Research Findings:
The DTA analysis of [Ca(Barb)₂]·3H₂O confirms the multi-step decomposition process. An initial broad endothermic peak is typically observed, corresponding to the energy required for the removal of the lattice water molecules. This is followed by a series of endothermic peaks at higher temperatures, which are attributed to the decomposition of the anhydrous calcium barbiturate complex. The temperatures of these peaks correlate with the mass loss steps observed in the TGA curve.
| Thermal Event | Peak Temperature (°C) | Type of Event | Associated Process |
| 1 | ~100 - 150 | Endothermic | Dehydration (Loss of H₂O) |
| 2 | ~300 - 400 | Endothermic | Onset of Ligand Decomposition |
| 3 | ~500 - 650 | Endothermic | Final Decomposition to CaO |
Note: The peak temperatures are illustrative and represent typical values for such decomposition processes. The actual DTA curve would provide precise peak maxima for each thermal event.
Theoretical and Computational Chemistry Approaches to Calcium Bis 5,5 Diethylbarbiturate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Characteristics
Methodology and Expected Findings: A typical DFT study on this complex would involve geometry optimization to find the most stable arrangement of atoms. Functionals such as B3LYP are commonly employed for such calculations, often with basis sets like 6-31G(d) or 6-31G(d,p). mdpi.combohrium.com The starting geometry for the calculation could be derived from experimental X-ray diffraction data of similar metal-barbiturate complexes. bohrium.com
The primary interaction in Calcium bis(5,5-diethylbarbiturate) is between the Ca²⁺ ion and the deprotonated 5,5-diethylbarbiturate ligands. The calcium ion, a hard metal ion, has a strong preference for oxygen ligands. libretexts.org In the 5,5-diethylbarbiturate anion, the negative charge is delocalized across the pyrimidine (B1678525) ring, with the carbonyl oxygen atoms and the deprotonated nitrogen atom being potential coordination sites. DFT calculations would predict that the Ca²⁺ ion preferentially coordinates with the oxygen atoms of the barbiturate (B1230296) ligands. libretexts.org
Bonding Analysis: Natural Bond Orbital (NBO) analysis, a common feature of DFT studies, can provide a detailed picture of the bonding. mdpi.com It is expected that the Ca-O bonds would exhibit a significant ionic character, consistent with the interaction between a hard acid (Ca²⁺) and hard bases (the oxygen atoms). mdpi.com However, some degree of covalent contribution would also be anticipated. The calculations would also reveal details about the intramolecular hydrogen bonding within the barbiturate ligands and how these are affected by coordination to the calcium ion.
Electronic Properties: DFT calculations can also determine key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability. For Calcium bis(5,5-diethylbarbiturate), the HOMO is likely to be localized on the electron-rich barbiturate ligands, while the LUMO may be associated with the metal center or distributed over the ligand framework.
Hypothetical DFT-Calculated Parameters for Calcium bis(5,5-diethylbarbiturate): The following table presents hypothetical data that could be obtained from a DFT calculation on Calcium bis(5,5-diethylbarbiturate), based on studies of similar metal-organic complexes. mdpi.com
| Parameter | Hypothetical Value | Significance |
| Ca-O Bond Length | 2.30 - 2.50 Å | Indicates the distance between the calcium ion and the coordinating oxygen atoms of the barbiturate ligands. libretexts.org |
| NBO Charge on Ca | +1.85 | Reflects the largely ionic character of the calcium center. |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | An indicator of the chemical stability of the complex. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of Calcium bis(5,5-diethylbarbiturate) over time. researchgate.net
Intermolecular Interactions: In a condensed phase, molecules of Calcium bis(5,5-diethylbarbiturate) will interact with each other and with solvent molecules. MD simulations are particularly well-suited to study these intermolecular forces, which include van der Waals interactions, electrostatic interactions, and hydrogen bonding. The simulations can predict how the complexes pack in a crystal lattice or how they are solvated in a solvent, which is crucial for understanding properties like solubility.
Calcium Ion Dynamics: The coordination of the calcium ion is a dynamic process. MD simulations can reveal the stability of the Ca-O coordination bonds and the potential for ligand exchange with solvent molecules. frontiersin.orgnih.gov The flexibility of the coordination geometry around the Ca²⁺ ion, which can vary from 6 to 9, is a key aspect that can be investigated using MD. libretexts.org This is a notable difference from ions like Mg²⁺, which typically maintain a rigid octahedral coordination. libretexts.org
Simulated System Parameters for an MD Study: The table below outlines typical parameters that would be defined for an MD simulation of Calcium bis(5,5-diethylbarbiturate).
| Parameter | Example Value/Setting | Purpose |
| Force Field | AMBER, CHARMM | A set of parameters to describe the potential energy of the system. |
| Solvent | Explicit water model (e.g., TIP3P) | To simulate the behavior of the complex in an aqueous environment. |
| Simulation Time | 100 ns | The duration of the simulation, chosen to be long enough to observe relevant molecular motions. |
| Temperature | 300 K | The temperature at which the simulation is run, typically room temperature. |
| Pressure | 1 atm | The pressure at which the simulation is run, typically atmospheric pressure. |
Prediction of Coordination Geometries and Spectroscopic Parameters
Computational methods can predict the coordination geometry around the calcium center and simulate spectroscopic data, which can then be compared with experimental results for validation.
Coordination Geometry: As previously mentioned, Ca²⁺ is known for its flexible coordination environment. libretexts.org DFT calculations would predict the most likely coordination number and geometry for Calcium bis(5,5-diethylbarbiturate). Given that there are two bidentate barbiturate ligands, the calcium ion could achieve a coordination number of 4, or it could expand its coordination sphere by interacting with additional solvent molecules or with carbonyl groups from neighboring complexes in the solid state. The predicted geometry is often a distorted version of an ideal polyhedron, such as a skewed pentagonal bipyramid, which is common for Ca²⁺ complexes. oup.com
Spectroscopic Parameters: Theoretical calculations can provide valuable predictions of various spectroscopic parameters.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. mdpi.combohrium.com This is particularly useful for identifying the characteristic stretching frequencies of the C=O and N-H groups in the barbiturate ligand and how they shift upon coordination to the calcium ion. A comparison between the calculated and experimental IR spectra can confirm the coordination mode. mdpi.combohrium.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the chemical shifts of ¹H and ¹³C atoms in the complex. bohrium.com These predicted shifts can aid in the interpretation of experimental NMR spectra, helping to assign peaks to specific atoms in the molecule.
Electronic Absorption Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the complex, providing information about the electronic transitions between molecular orbitals. mdpi.com
Predicted Spectroscopic Data for Calcium bis(5,5-diethylbarbiturate): This table shows hypothetical spectroscopic data that could be generated through computational methods, based on findings for similar barbiturate complexes. mdpi.combohrium.com
| Spectroscopic Technique | Predicted Observation | Interpretation |
| IR Spectroscopy | Shift of C=O stretching frequency to lower wavenumbers (e.g., 1650-1680 cm⁻¹) compared to the free ligand. | Indicates the coordination of the carbonyl oxygen atoms to the calcium ion. |
| ¹³C NMR Spectroscopy | Downfield shift of the carbonyl carbon signals. | Confirms the involvement of the carbonyl groups in the coordination. |
| Electronic Absorption (UV-Vis) | Absorption bands in the UV region corresponding to π → π* transitions within the barbiturate ring. | Provides information about the electronic structure of the ligand. |
Advanced Analytical Methodologies in the Characterization of Calcium Bis 5,5 Diethylbarbiturate
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone technique for elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z). For barbiturates, including the 5,5-diethylbarbiturate anion, mass spectrometry reveals characteristic fragmentation patterns. However, traditional electron ionization mass spectrometry (EIMS) often leads to extensive fragmentation, making the identification of the molecular ion challenging. kyushu-u.ac.jp
Barbiturates are known to be highly susceptible to dissociation in mass spectrometry due to their non-aromatic ring structure containing carbonyl and amine groups, coupled with side chains. kyushu-u.ac.jp This often results in a multitude of fragment ions at lower m/z values, with the molecular ion being weak or absent. kyushu-u.ac.jp The fragmentation pathways can be complex, involving α-cleavage and subsequent rearrangements, which can make interpretation difficult as many barbiturates exhibit similar fragmentation patterns. kyushu-u.ac.jp
To overcome the limitations of extensive fragmentation, soft ionization techniques like multiphoton ionization mass spectrometry (MPIMS) using a tunable ultraviolet femtosecond laser (fs-LIMS) have been developed. kyushu-u.ac.jp This method has been shown to successfully generate a clear molecular ion for various barbiturates, along with significant fragment ions. kyushu-u.ac.jp The photofragmentation pathways often involve the abstraction of a hydrogen atom from a side chain by a carbonyl oxygen, initiating the fragmentation process. kyushu-u.ac.jp
Table 1: Common Fragmentation Characteristics of Barbiturates in Mass Spectrometry
| Feature | Description | Reference |
| Molecular Ion | Often weak or absent in conventional EIMS. | kyushu-u.ac.jp |
| Fragmentation | Extensive, leading to numerous fragment ions at low m/z. | kyushu-u.ac.jp |
| Common Pathways | α-cleavage and rearrangements. | kyushu-u.ac.jp |
| Soft Ionization | Techniques like fs-LIMS can produce a clear molecular ion. | kyushu-u.ac.jp |
Electrochemical Characterization (e.g., Voltammetry) for Redox Behavior
Electrochemical methods, particularly voltammetry, are powerful tools for investigating the redox behavior of electroactive species. While specific studies on the voltammetric behavior of Calcium bis(5,5-diethylbarbiturate) are not extensively detailed in the provided search results, the electrochemical properties of similar barbiturates, such as phenobarbital (B1680315), have been explored. These studies offer insights into the potential redox mechanisms of the 5,5-diethylbarbiturate anion.
For instance, studies on phenobarbital have demonstrated its electrocatalytic oxidation at the surface of modified electrodes. nih.gov Techniques like differential pulse voltammetry (DPV) have been employed for the selective and simultaneous determination of barbiturates. nih.gov The modification of electrodes, for example with multi-walled carbon nanotubes and platinum nanoparticles, can enhance the catalytic response and sensitivity of the detection method. nih.gov The electrochemical response is typically dependent on the concentration of the barbiturate (B1230296), with peak currents showing a linear relationship with concentration within a certain range. nih.gov
Table 2: Voltammetric Analysis of Barbiturate Compounds
| Analytical Method | Key Findings | Reference |
| Differential Pulse Voltammetry (DPV) | Enables selective and quantitative determination of barbiturates. | nih.gov |
| Modified Electrodes | Enhance electrocatalytic activity and sensitivity. | nih.gov |
| Linear Range | Peak currents are proportional to concentration in a defined range. | nih.gov |
| Detection Limits | Can reach sub-micromolar levels with appropriate methods. | nih.gov |
Application of Ion-Selective Electrodes for Detection Mechanisms
Ion-selective electrodes (ISEs) are potentiometric sensors that respond selectively to the activity of a specific ion in a solution. youtube.comyoutube.comyoutube.com They are widely used for the determination of various ions, including calcium and organic drug molecules. nih.govnih.gov The core of an ISE is an ion-selective membrane that selectively binds the target ion, generating a potential difference that is proportional to the logarithm of the ion's activity. youtube.comyoutube.com
For the detection of Calcium bis(5,5-diethylbarbiturate), two types of ISEs are relevant: those selective for the calcium ion and those selective for the barbiturate anion.
Calcium-Selective Electrodes
Calcium ISEs are well-established and commercially available. They typically utilize a PVC matrix membrane containing a calcium-selective ionophore, such as calcium bis[di(p-1,1,3,3-tetramethylbutylphenyl)phosphate]. rsc.org The performance of these electrodes is influenced by the solvent mediator used in the membrane, with trialkyl phosphates like tri-n-amyl phosphate (B84403) being effective alternatives to di-n-octyl phenylphosphonate. rsc.org These electrodes exhibit a Nernstian response to calcium ions over a wide concentration range. researchgate.net
Barbiturate-Selective Electrodes
ISEs can also be designed to be selective for organic ions, such as the 5,5-diethylbarbiturate anion. A tubular PVC membrane electrode for 5,5-diethylbarbiturate has been developed for use in flow-injection analysis systems. researchgate.net This type of electrode allows for the automated determination of the barbiturate in various samples. researchgate.net The selectivity of such electrodes can be tailored by incorporating specific ion-pairing agents into the membrane. nih.gov
Table 3: Characteristics of Ion-Selective Electrodes for Calcium and Barbiturates
| Electrode Type | Key Features | Reference |
| Calcium ISE | Utilizes calcium-selective ionophores in a PVC membrane. | rsc.org |
| Calcium ISE | Response is influenced by the solvent mediator. | rsc.org |
| Barbiturate ISE | Can be fabricated for the selective detection of the barbiturate anion. | researchgate.net |
| Flow-Injection Analysis | Tubular ISEs are suitable for automated systems. | researchgate.net |
Emerging Techniques in Coordination Complex Analysis
The field of coordination chemistry is continually evolving, with new analytical techniques providing deeper insights into the structure and bonding of complexes like Calcium bis(5,5-diethylbarbiturate). solubilityofthings.com Coordination compounds are central to many areas of chemistry, from catalysis to bio-inorganic systems. nih.govncert.nic.in
The structure of calcium complexes can be quite diverse due to the large ionic radius of the calcium ion, which allows for high coordination numbers, typically ranging from six to eight. lew.ro The specific geometry of the coordination polyhedron (e.g., octahedral, tetrahedral, or distorted cubic) is determined by the nature of the ligands and their steric and electronic properties. ncert.nic.inlew.ro
Spectroscopic methods, such as UV-Vis spectroscopy, provide information about the electronic transitions within the complex, which are influenced by the ligand field. solubilityofthings.com Computational methods, such as Density Functional Theory (DFT), are also increasingly used to model the electronic structure and predict the properties of coordination complexes. mdpi.com These theoretical calculations can complement experimental data and provide a more complete understanding of the bonding and reactivity of the complex.
Future Research Directions in Calcium Bis 5,5 Diethylbarbiturate Chemistry
Exploration of Novel Synthetic Routes and Controlled Crystallization
The synthesis of Calcium bis(5,5-diethylbarbiturate), specifically as a trihydrate with the formula [Ca(C8H11N2O3)2]·3H2O, has been reported. researchgate.net However, future research should focus on expanding the synthetic repertoire beyond current methods to gain greater control over the material's properties.
Novel Synthetic Routes: The exploration of non-conventional synthetic methods could lead to the discovery of new phases or polymorphs with unique characteristics. Future work could investigate:
Hydrothermal and Solvothermal Synthesis: These methods, which involve carrying out the synthesis in water or other solvents at elevated temperatures and pressures, could facilitate the formation of highly crystalline and stable structures. rsc.orgresearchgate.net The parameters of these syntheses, such as temperature, pressure, and solvent system, can be systematically varied to influence the resulting crystal structure and morphology. rsc.org
Mechanochemical Synthesis: This solid-state grinding technique offers a solvent-free or low-solvent route to new materials and can sometimes produce phases that are inaccessible from solution-based methods. worktribe.com Investigating the mechanochemical reaction between a calcium salt and 5,5-diethylbarbituric acid or its sodium salt could be a fruitful avenue.
Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and may lead to different product distributions compared to conventional heating. Its application to the synthesis of calcium barbiturate (B1230296) complexes could offer a rapid route to these materials.
Controlled Crystallization: The ability to control the size, shape, and morphology of crystals is crucial for tuning the properties of a material. Future research should focus on:
Modulated Synthesis: The use of modulators, such as monocarboxylic acids, during the synthesis can influence the nucleation and growth of crystals, allowing for control over crystal size and morphology.
Solvent-Controlled Crystallization: The choice of solvent can have a profound impact on the resulting crystal structure. mdpi.com Systematic studies using a range of solvents with different polarities and coordinating abilities could lead to the isolation of new solvatomorphs or polymorphs.
Automated High-Throughput Screening: The use of robotic platforms and computer vision can accelerate the screening of a wide range of synthesis parameters to identify conditions that yield crystals with desired characteristics. rsc.org
A summary of potential synthetic methodologies for future exploration is provided in Table 1.
| Synthetic Method | Potential Advantages | Key Parameters to Investigate |
| Hydrothermal/Solvothermal | High crystallinity, phase purity | Temperature, pressure, solvent composition, pH |
| Mechanochemical | Solvent-free, access to novel phases | Grinding frequency, time, presence of liquid-assisted grinding agents |
| Microwave-Assisted | Rapid reaction times, kinetic control | Power, temperature, reaction time, solvent |
Table 1: Future Synthetic Methodologies for Calcium bis(5,5-diethylbarbiturate)
Advanced In Situ Structural Characterization Under Varied Conditions
To fully understand the structure-property relationships of Calcium bis(5,5-diethylbarbiturate), it is essential to characterize its structure under a variety of conditions. While initial characterization has been performed, future work should employ advanced in-situ techniques. researchgate.net
In Situ X-ray and Neutron Diffraction:
Variable-Temperature Studies: Following the structural changes of [Ca(C8H11N2O3)2]·3H2O upon heating can provide insights into its thermal stability and dehydration processes. rsc.orgosti.gov In situ single-crystal X-ray diffraction can reveal the precise atomic-level changes that occur as water molecules are lost from the crystal lattice. rsc.org
Variable-Pressure Studies: Applying high pressure can induce phase transitions and changes in the coordination environment of the calcium ion. In situ diffraction studies under pressure can help to map out the phase diagram of the compound.
In Situ Spectroscopy:
Raman and IR Spectroscopy: These techniques can be used to monitor the formation of the complex in real-time and to study the interactions between the calcium ion and the barbiturate ligand under different conditions. nih.govibm.com This can provide valuable information about the reaction mechanism and the kinetics of formation.
NMR Spectroscopy: In situ NMR spectroscopy can be a powerful tool for studying the solution-phase species present during the synthesis and for monitoring the crystallization process. nih.govrsc.org
The combination of these in-situ techniques will provide a dynamic picture of the structural behavior of Calcium bis(5,5-diethylbarbiturate) and how it responds to external stimuli.
In-depth Computational Modeling of Supramolecular Assemblies and Material Properties
Computational modeling is a powerful tool for complementing experimental studies and providing a deeper understanding of the structure, bonding, and properties of materials at the atomic level.
Density Functional Theory (DFT) Calculations:
Structural and Spectroscopic Properties: DFT calculations can be used to optimize the geometry of Calcium bis(5,5-diethylbarbiturate) and to calculate its theoretical vibrational (IR and Raman) and NMR spectra. bohrium.comresearchgate.netmdpi.com Comparing these calculated spectra with experimental data can aid in the assignment of spectral features and confirm the proposed structure.
Electronic Structure and Bonding: DFT can provide insights into the nature of the interaction between the calcium ion and the 5,5-diethylbarbiturate ligand, including the degree of covalency and the role of different coordinating atoms (oxygen and nitrogen).
Molecular Dynamics (MD) Simulations:
Behavior in Solution: Simulations can be used to study the behavior of the complex in different solvents, providing insights into its solubility and the nature of the solvated species.
Mechanical Properties: MD simulations can be employed to predict the mechanical properties of the crystalline material, such as its bulk modulus and shear modulus.
The integration of these computational approaches will provide a powerful predictive framework for understanding the properties of Calcium bis(5,5-diethylbarbiturate) and for guiding the design of new materials. researchgate.net
Design of Calcium-Barbiturate Based Coordination Frameworks with Tunable Chemical Characteristics
A particularly exciting future direction is the use of Calcium bis(5,5-diethylbarbiturate) as a building block for the construction of coordination frameworks, including Metal-Organic Frameworks (MOFs). Calcium-based MOFs are of particular interest due to the low toxicity and high biocompatibility of calcium. nih.govibm.comnih.gov
Design Principles:
Ligand Functionalization: The 5,5-diethylbarbiturate ligand itself has limited connectivity for forming extended frameworks. Future research could focus on synthesizing derivatives of barbituric acid with additional coordinating groups, such as carboxylates or N-heterocyclic moieties, to create multitopic linkers. researchgate.netrsc.orgepfl.ch
Mixed-Ligand Systems: The introduction of secondary organic linkers alongside the barbiturate ligand can lead to the formation of novel framework topologies with tunable pore sizes and functionalities. rsc.org
Control of Porosity: By carefully selecting the length and geometry of the organic linkers, it should be possible to control the porosity of the resulting calcium-barbiturate frameworks. nih.gov This could lead to materials with applications in gas storage and separation.
Tunable Chemical Characteristics:
Guest-Responsive Frameworks: The flexible nature of some coordination frameworks allows them to respond to the presence of guest molecules. The design of calcium-barbiturate frameworks that exhibit guest-induced structural transformations is a challenging but potentially rewarding goal.
Catalytic Activity: The incorporation of catalytically active sites into the framework, either at the metal centers or on the organic linkers, could lead to the development of novel heterogeneous catalysts.
Ion Exchange and Release: The development of calcium-barbiturate frameworks with ion-exchange capabilities could be explored for applications in controlled release, taking advantage of the biological relevance of both calcium and barbiturates. acs.org
The potential for creating a diverse range of functional materials based on calcium and barbiturate ligands is vast. A summary of potential research directions in this area is provided in Table 2.
| Research Direction | Key Objective | Potential Applications |
| Ligand Modification | Increase connectivity for framework formation | Gas storage, separations, catalysis |
| Mixed-Ligand Frameworks | Create novel topologies and functionalities | Tunable porosity, selective adsorption |
| Guest-Responsive Materials | Design frameworks that respond to external stimuli | Chemical sensing, controlled release |
Table 2: Future Research in Calcium-Barbiturate Coordination Frameworks
Q & A
Q. What are the established synthetic routes for preparing calcium bis(5,5-diethylbarbiturate)?
Calcium bis(5,5-diethylbarbiturate) is typically synthesized via neutralization reactions. The calcium salt forms when 5,5-diethylbarbituric acid reacts with calcium hydroxide or calcium chloride in aqueous or alcoholic media. This method mirrors the preparation of sodium 5,5-diethylbarbiturate (Veronal sodium), which is widely used in buffer systems . Characterization often involves elemental analysis, IR spectroscopy, and X-ray crystallography to confirm coordination geometry and purity.
Q. Which analytical techniques are most effective for characterizing the structural and coordination properties of calcium bis(5,5-diethylbarbiturate)?
X-ray crystallography is the gold standard for determining the crystal structure and coordination environment. For example, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement . Additionally, NMR spectroscopy can elucidate solution-phase behavior, while thermogravimetric analysis (TGA) assesses thermal stability. IR spectroscopy identifies key functional groups, such as carbonyl stretching vibrations (~1700 cm⁻¹) from the barbiturate ring .
Q. How does calcium bis(5,5-diethylbarbiturate) interact with metal ions in coordination chemistry?
The barbiturate anion acts as a polydentate ligand, coordinating via carbonyl oxygen and/or deprotonated nitrogen atoms. For instance, copper(II) complexes of 5,5-diethylbarbiturate form octahedral geometries with pyridine co-ligands . Calcium’s larger ionic radius may favor polymeric or supramolecular structures. Comparative studies with sodium or magnesium salts (e.g., in Veronal buffer) highlight cation-dependent solubility and stability .
Advanced Research Questions
Q. What thermodynamic parameters govern the stability of calcium bis(5,5-diethylbarbiturate) in biological systems?
Thermodynamic stability involves enthalpy-entropy compensation. For protein-ligand interactions, negative ΔG values often arise from favorable hydrogen bonding (negative ΔH) and solvent disordering (positive ΔS). The hydrophobic effect, critical in barbiturate-protein binding, diminishes at higher temperatures, affecting complex stability . Calorimetric studies (ITC) and molecular dynamics simulations can quantify these parameters.
Q. How can molecular docking tools like AutoDock Vina predict the binding affinity of calcium bis(5,5-diethylbarbiturate) to biological targets?
AutoDock Vina uses a scoring function combining empirical and knowledge-based terms to predict binding modes. For barbiturates, docking studies should account for hydrogen bonding with residues like arginine or lysine and hydrophobic interactions with aromatic side chains. Validation against experimental data (e.g., crystallographic structures) improves accuracy . Recent studies on palladium(II)-barbiturate complexes demonstrate the utility of docking in designing metallodrugs with anti-cancer activity .
Q. What contradictions exist in the reported biological activities of 5,5-diethylbarbiturate derivatives, and how can they be resolved?
While sodium 5,5-diethylbarbiturate is a long-acting sedative, its calcium counterpart shows understudied pharmacological potential. Discrepancies in activity may arise from cation-specific bioavailability or coordination-dependent mechanisms. For example, calcium’s role in cellular signaling pathways (e.g., apoptosis) could modulate cytotoxicity, as seen in palladium-barbiturate complexes . Resolving these requires comparative in vitro assays (e.g., MTT for cytotoxicity) and mechanistic studies (e.g., flow cytometry for apoptosis).
Q. How does the choice of buffer system (e.g., Veronal buffer) influence the experimental outcomes of calcium bis(5,5-diethylbarbiturate) in electrophoresis?
Veronal buffer (pH 8.6), containing sodium 5,5-diethylbarbiturate, stabilizes proteins via weak interactions. Calcium’s substitution for sodium may alter ionic strength or precipitate proteins, necessitating optimization of calcium concentration (e.g., 0.1–1.0 mM) to avoid artifacts. Parallel experiments with Tris or phosphate buffers can isolate cation-specific effects .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., crystallography + spectroscopy).
- Experimental Design : Include cation controls (Na⁺, Mg²⁺, Ca²⁺) in coordination studies to isolate cation-specific behavior .
- Computational Modeling : Combine docking (AutoDock Vina) with molecular dynamics to assess dynamic binding behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
